molecular formula C5F12 B1677054 Dodecafluoropentane CAS No. 678-26-2

Dodecafluoropentane

Cat. No.: B1677054
CAS No.: 678-26-2
M. Wt: 288.03 g/mol
InChI Key: NJCBUSHGCBERSK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dodecafluoropentane plays a significant role in biochemical reactions due to its unique properties. It is highly hydrophobic and lipophobic, allowing it to dissolve large volumes of gases. This characteristic makes it an excellent candidate for oxygen transport and delivery in various biomedical applications. This compound interacts with several biomolecules, including enzymes and proteins involved in oxygen transport and delivery. For instance, it has been used in the form of emulsions to enhance oxygenation in hypoxic tissues, thereby interacting with hemoglobin and other oxygen-carrying proteins .

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving glioblastoma multiforme, a type of brain tumor, this compound emulsion was used as a radiosensitizer, enhancing the effectiveness of radiotherapy by improving oxygenation in hypoxic tumor cells . Additionally, in a murine model of acute lung injury, this compound improved oxygen saturation and reduced inflammatory cell counts in bronchoalveolar lavage fluid . These effects suggest that this compound can modulate cell signaling pathways and gene expression related to oxygen transport and inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to dissolve and transport gases, particularly oxygen. When used in emulsions, this compound can enhance oxygen delivery to hypoxic tissues, thereby improving cellular respiration and reducing hypoxia-induced damage . This mechanism is particularly beneficial in conditions such as glioblastoma multiforme and acute lung injury, where improved oxygenation can enhance therapeutic outcomes. This compound’s interaction with oxygen-carrying proteins and its ability to form stable emulsions are key factors in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound emulsions can maintain their stability and effectiveness in oxygen delivery for extended periods. For example, in a murine model of acute lung injury, repeated administration of this compound emulsion resulted in sustained improvements in oxygen saturation over several hours . Additionally, the compound’s stability and degradation were monitored, showing that it remains effective in delivering oxygen without significant degradation over the course of the experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving acute lung injury, different dosages of this compound emulsion were administered to mice, and the results showed dose-dependent improvements in oxygen saturation and reductions in inflammatory cell counts . Higher doses of this compound were associated with greater therapeutic effects, but also with an increased risk of adverse effects such as delayed radiation necrosis in glioblastoma patients . These findings highlight the importance of optimizing dosage to balance therapeutic benefits and potential risks.

Metabolic Pathways

This compound is not metabolized in the traditional sense, as it is a stable fluorocarbon compound. Instead, it is primarily excreted unchanged from the body. Its involvement in metabolic pathways is limited to its role in oxygen transport and delivery. This compound emulsions facilitate the transport of oxygen to hypoxic tissues, thereby supporting cellular respiration and metabolic processes that depend on adequate oxygen supply .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its emulsified form. When administered intravenously, this compound emulsion is distributed to various tissues, including the brain, lungs, liver, and kidneys . The compound’s ability to dissolve and transport oxygen allows it to enhance oxygenation in these tissues, particularly in hypoxic conditions. Studies have shown that this compound can accumulate in specific tissues, providing targeted oxygen delivery and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it can interact with oxygen-carrying proteins and other biomolecules involved in cellular respiration. Due to its hydrophobic and lipophobic nature, this compound does not readily cross cellular membranes but remains within the cytoplasmic compartment. This localization allows it to effectively deliver oxygen to mitochondria and other organelles involved in energy production .

Preparation Methods

Perflenapent can be synthesized through a process known as fluorination, where hydrogen atoms in pentane are replaced with fluorine atoms. This can be achieved using various fluorinating agents under controlled conditions. Industrial production methods often involve the use of electrochemical fluorination or direct fluorination techniques .

Chemical Reactions Analysis

Perflenapent is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Scientific Research Applications

Perflenapent has a wide range of scientific research applications:

Comparison with Similar Compounds

Perflenapent is unique due to its high fluorine content and stability. Similar compounds include:

Perflenapent stands out due to its optimal balance of boiling point, stability, and biomedical applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoropentane
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InChI

InChI=1S/C5F12/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCBUSHGCBERSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5F12
Record name Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro-
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DSSTOX Substance ID

DTXSID3046613
Record name Perflenapent
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Molecular Weight

288.03 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Strem Chemicals MSDS]
Record name Perfluoropentane
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CAS No.

678-26-2
Record name Perfluoropentane
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Record name Perflenapent [USAN:INN]
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Record name Perflenapent
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Record name Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro-
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Record name Dodecafluoropentane
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Record name PERFLENAPENT
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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